molecular formula C18H12BrN3O2 B7486792 2-bromo-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

2-bromo-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B7486792
M. Wt: 382.2 g/mol
InChI Key: XCOVQDYVCAWDFN-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that features a bromine atom, a furan ring, an imidazo[1,2-a]pyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by coupling reactions to introduce the furan and imidazo[1,2-a]pyridine moieties. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan and imidazo[1,2-a]pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator in bromination.

    Carbon Tetrachloride (CCl4): A solvent for bromination reactions.

    Triethyl Phosphite: Used in the formation of phosphonate intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to various enzymes and receptors, modulating their activity. The furan ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.

Properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2/c19-13-7-2-1-6-12(13)18(23)21-17-16(14-8-5-11-24-14)20-15-9-3-4-10-22(15)17/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOVQDYVCAWDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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